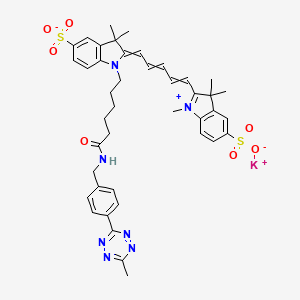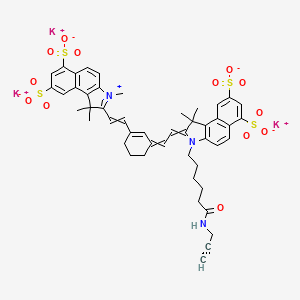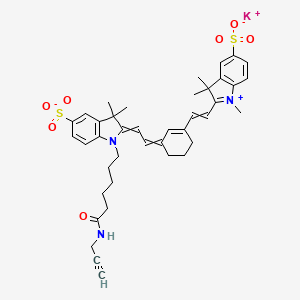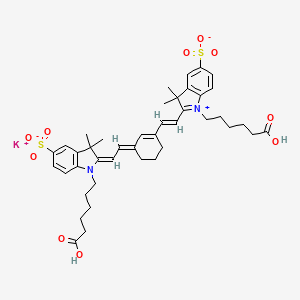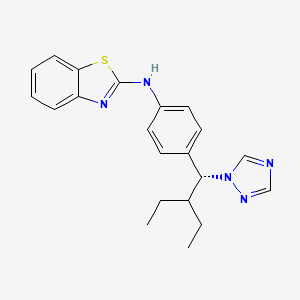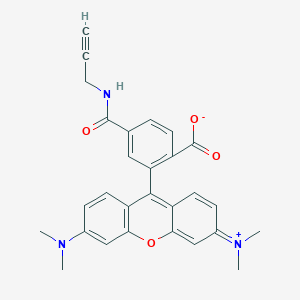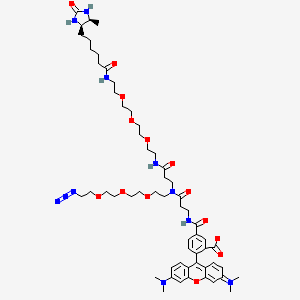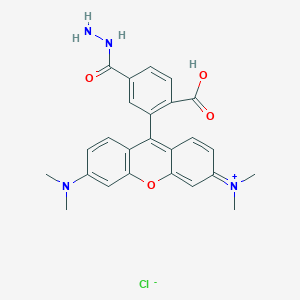
TBK1 inhibitor-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TBK1 inhibitor-1 is a TBK1/IKKε inhibitor.
Wissenschaftliche Forschungsanwendungen
Role in Inflammation and Cancer
TBK1 (TANK-binding kinase 1) is a noncanonical IκB kinase that regulates the innate immune response. Misregulation of TBK1 can promote inflammatory disorders and cancer, making TBK1 inhibitors a promising therapy for these conditions. The development of TBK1 inhibitors has been growing, with several showing potential inhibition and selectivity in vitro and in vivo trials. However, more efficient and selective TBK1 inhibitors are still needed (Yu et al., 2015).
Potential in Treating Autoimmune Diseases
TBK1 plays a crucial role in innate immunity, and enhanced TBK1 function is associated with autoimmune diseases. Research on TBK1 inhibitor Compound II has shown that it is a potent and specific inhibitor of TBK1-mediated IFN response, and its treatment ameliorated autoimmune disease phenotypes in mice, suggesting its efficacy in treating TREX1-associated autoimmune diseases and potentially other interferonopathies (Hasan et al., 2015).
Impact on Cancer Cell Proliferation
Evaluating TBK1 as a therapeutic target in cancers, especially those with activated IRF3 and KRAS mutations, has shown that TBK1 inhibitors do not always correlate with reduced proliferation in cancer cells, despite inhibiting TBK1 activity. This indicates the complex role of TBK1 in cancer and the need for further research to understand its impact fully (Muvaffak et al., 2014).
Other Biological Functions
TBK1 is involved in various biological processes including NF-κB signaling, immune response, autophagy, cell division, and AKT pro-survival signaling. Its dysregulation is associated with several inflammatory disorders and oncogenesis. Understanding the molecular mechanisms of TBK1 in cancer signaling is vital for therapeutic management (Alam et al., 2021).
Potential in Drug Discovery
The identification and development of potent TBK1 inhibitors are ongoing in the field of drug discovery. These efforts aim to provide deeper insights into TBK1-related signaling and its relevance in tumor progression, suggesting their potential use as tool compounds or in drug design approaches (Richters et al., 2015).
Eigenschaften
Produktname |
TBK1 inhibitor-1 |
|---|---|
Molekularformel |
C29H32N6O3 |
Molekulargewicht |
512.61 |
IUPAC-Name |
5-(4-(4-(4-(oxetan-3-yl)piperazin-1-yl)benzyl)-1,3,5-triazin-2-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)benzonitrile |
InChI |
InChI=1S/C29H32N6O3/c30-17-23-16-22(3-6-27(23)38-26-7-13-36-14-8-26)29-32-20-31-28(33-29)15-21-1-4-24(5-2-21)34-9-11-35(12-10-34)25-18-37-19-25/h1-6,16,20,25-26H,7-15,18-19H2 |
InChI-Schlüssel |
VLXPSVNUEAEZIL-UHFFFAOYSA-N |
SMILES |
N#CC1=CC(C2=NC(CC3=CC=C(N4CCN(C5COC5)CC4)C=C3)=NC=N2)=CC=C1OC6CCOCC6 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
TBK1 inhibitor-1 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



